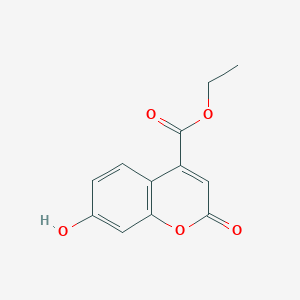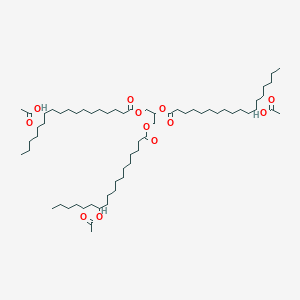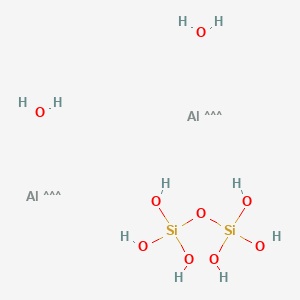
Naphthol AS-D
Overview
Description
Naphthol AS-D is an organic compound with the molecular formula C18H15NO2 and a molecular weight of 277.3172 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is also referred to by several other names, such as Acco Naf-Sol AS-D, Acco this compound, and Amanil this compound .
Mechanism of Action
Target of Action
Naphthol AS-D primarily targets This compound chloroacetate esterase (NAS-DCE) . NAS-DCE is an enzyme that plays a significant role in various biological processes, including the separation of different granulocytes, which is crucial for blood analysis .
Mode of Action
This compound interacts with NAS-DCE in a way that allows for the separation of different granulocytes . This interaction is regulated by NAS-DCE and pH, leading to changes in the enzyme-substrate complex .
Biochemical Pathways
It is known that this compound plays a role in the enzymatic hydrolysis of ester linkages, liberating free naphthol compounds . These compounds then couple with diazonium salt, forming highly colored deposits at sites of enzyme activity .
Pharmacokinetics
They tend to accumulate in lipid-rich tissues and have an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .
Result of Action
The result of this compound’s action is the formation of highly colored deposits at sites of enzyme activity . This is due to the enzymatic hydrolysis of ester linkages, which liberates free naphthol compounds that couple with diazonium salt .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The interaction between this compound and NAS-DCE, and the resulting ESIPT process, can be logically regulated by NAS-DCE and pH . This means that the efficacy and stability of this compound can vary depending on the pH of the environment in which it is used .
Biochemical Analysis
Biochemical Properties
Naphthol AS-D has been used to study non-specific esterases in plant cells . The reagents routinely employed in the histochemical detection of nonspecific esterases, namely this compound acetate and Fast Red Violet LB salt, have been used to study these enzymes biochemically with spectrophotometric procedures .
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with various enzymes. For instance, it has been found that this compound chloroacetate esterase (NAS-DCE) and pH can be used to separate different granulocytes, which is of great significance for the analysis of blood .
Molecular Mechanism
It is known that it interacts with enzymes such as esterases in biochemical reactions
Preparation Methods
The synthesis of Naphthol AS-D involves several steps. One common method includes the reaction of 2-naphthoic acid with 2-methylaniline in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions in an organic solvent such as xylene . The product is then purified by recrystallization from xylene, resulting in yellow-green fluorescent solutions at pH 8.2-9.5 .
Chemical Reactions Analysis
Naphthol AS-D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol and acetone, and the major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Naphthol AS-D has a wide range of scientific research applications:
Comparison with Similar Compounds
Naphthol AS-D can be compared with other similar compounds such as:
3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide: This compound has a similar structure but with a methoxy group instead of a methyl group.
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: This compound has a naphthalenyl group instead of a methylphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities .
Properties
IUPAC Name |
3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20/h2-11,20H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLAHUMENIHUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059653 | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-61-5 | |
| Record name | 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37520 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2'-methyl-2-naphthanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Naphthol AS-D in dye chemistry?
A1: this compound serves as a crucial coupling component in the synthesis of azo dyes, specifically red pigments. These pigments find applications in various industries, including textiles, paints, and inks. [, , ]
Q2: Can you describe a method for synthesizing this compound pigments?
A2: One method involves the azo-coupling reaction of an aromatic diazonium salt with this compound in an aqueous system. This method utilizes sulfosuccinic acid surfactants and aims to reduce environmental pollution compared to traditional methods with high COD wastewater production. [] Another method utilizes reversed phase transfer catalysis (RPTC). []
Q3: How does the structure of the diazonium salt impact the properties of the resulting pigment?
A3: Studies have shown that pigments synthesized with Naphthol AS-E and Naphthol AS tend to exhibit a yellowish-red hue. In contrast, those synthesized with Naphthol AS-OL, Naphthol AS-ITR, and Naphthol AS-LC exhibit a bluish-red hue. []
Q4: What makes this compound valuable in cytochemical and histochemical studies?
A4: this compound serves as a substrate for specific esterases, primarily chloroacetate esterase, an enzyme found predominantly in myeloid cells. This property makes it valuable for identifying and differentiating cell types in blood and bone marrow samples. [, , , , , , ]
Q5: How is this compound used to identify myeloid cells?
A5: A staining technique employing this compound as a substrate is used in conjunction with a diazonium salt (often Fast Blue BB salt) as a coupler. Myeloid cells containing chloroacetate esterase cleave the substrate, releasing a product that couples with the diazonium salt, resulting in a visible, colored precipitate within the cells. [, , , , , , , , , ]
Q6: Are there limitations to using this compound for cell identification?
A7: Yes, while generally reliable, the this compound chloroacetate esterase staining can be influenced by various factors, including fixation methods, decalcification procedures, and the presence of certain substances like bacteria within cells. [, , , ]
Q7: Are there other research areas where this compound plays a role?
A9: Yes, research has explored the use of this compound in studying mast cell proliferation in wound healing. [] Additionally, studies have investigated the effects of cooked palm oil on the liver using this compound chloroacetate esterase staining to assess neutrophil infiltration. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



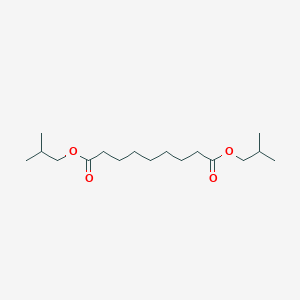

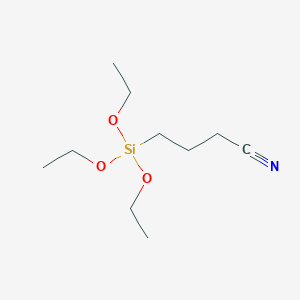
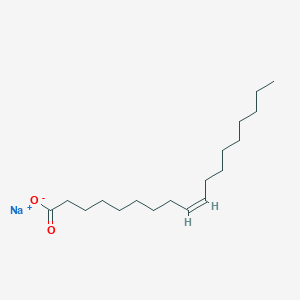
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)

